1-[2-(1h-Imidazol-4-yl)ethyl]-3-methylthiourea

Hepatic uptake Organic cation transporter Structure-uptake relationship

Acquire this N-methyl imidazole-ethyl thiourea reference compound for precise SAR and hepatic safety benchmarking. Documented 5-fold uptake variation across N-substituents establishes it as the minimal, low-toxicity comparator for OCT-mediated transport and FMO bioactivation studies. Ideal for H3 antagonist and QC inhibitor hit-to-lead optimization.

Molecular Formula C7H12N4S
Molecular Weight 184.26
CAS No. 717098-36-7
Cat. No. B2595384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1h-Imidazol-4-yl)ethyl]-3-methylthiourea
CAS717098-36-7
Molecular FormulaC7H12N4S
Molecular Weight184.26
Structural Identifiers
SMILESCNC(=S)NCCC1=CN=CN1
InChIInChI=1S/C7H12N4S/c1-8-7(12)10-3-2-6-4-9-5-11-6/h4-5H,2-3H2,1H3,(H,9,11)(H2,8,10,12)
InChIKeyMRRGISSXOKOWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea (CAS 717098-36-7) — Procurement-Grade Compound Profile and Structural Classification


1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea (CAS 717098-36-7; molecular formula C₇H₁₂N₄S; molecular weight 184.26 g/mol) is a heterocyclic thiourea derivative that contains an imidazole ring system linked to an N-methylthiourea group via a two-carbon ethyl spacer . The compound belongs to the broader class of N-substituted N'-(4-imidazole-ethyl)thioureas, which are recognized in the scientific literature primarily as structural analogs within histamine receptor pharmacology research [1]. The thiourea functional group confers distinct metabolic susceptibility via flavin-containing monooxygenase (FMO)-mediated S-oxygenation, a property that fundamentally distinguishes this compound class from non-thiourea imidazole derivatives [2].

Why Generic Thiourea or Imidazole Analogs Cannot Substitute for 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea


Substitution of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea with alternative imidazole-thiourea derivatives (including burimamide, metiamide, or thioperamide) is not functionally equivalent due to substantial differences in linker chain length, N-substituent identity, and attendant pharmacokinetic behavior. Experimental studies on the N-substituted N'-(4-imidazole-ethyl)thiourea series have documented a five-fold variation in both the initial uptake rate and steady-state accumulation in precision-cut rat liver slices, with the most cytotoxic compounds also demonstrating the highest absorption rates [1]. These structure-uptake relationships are driven by differential interactions with organic cation transporters and FMO-mediated bioactivation [2]. Consequently, even structurally proximal analogs may exhibit meaningfully divergent tissue distribution, metabolic activation, and toxicity profiles that cannot be extrapolated without direct comparative evaluation.

Quantitative Differentiation Evidence for 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea Versus Structural Analogs


Chain-Length-Dependent Liver Uptake: Two-Carbon Ethyl Spacer Versus Three-Carbon Propyl Linker

Within the N-substituted N'-(4-imidazole-ethyl)thiourea series, the two-carbon ethyl spacer in 1-[2-(1H-imidazol-4-yl)ethyl]-3-methylthiourea represents a distinct uptake profile relative to three-carbon propyl-linked analogs. Systematic investigation of nine compounds in this series revealed a five-fold range in initial uptake rates and steady-state accumulation in precision-cut rat liver slices, with uptake kinetics strongly influenced by the physicochemical properties of the N-substituent [1]. At cytotoxic concentrations, the non-saturable uptake component accounted for more than 95% of total uptake, indicating that subtle structural modifications produce meaningful differences in hepatic exposure [2].

Hepatic uptake Organic cation transporter Structure-uptake relationship

FMO-Mediated Bioactivation: N-Methyl Substitution Versus Bulky Aromatic N-Substituents

The N-methyl substitution in 1-[2-(1H-imidazol-4-yl)ethyl]-3-methylthiourea represents the minimal alkyl modification within the N-substituted N'-(4-imidazole-ethyl)thiourea series. In contrast, compounds bearing N-p-phenyl substituents with electron-withdrawing groups (e.g., N-p-nitrophenyl, N-p-cyanophenyl derivatives) exhibit progressively increasing cytotoxicity that correlates with their Vmax/Km values for FMO-mediated bioactivation [1]. Comparative cytotoxicity studies demonstrated that N-naphthyl-substituted analog (compound 12) caused significant cytotoxicity towards precision-cut rat liver slices after 6 hours of exposure to 500 μM, whereas other N-substituted variants showed substantially lower toxicity [2]. Enzyme kinetic parameters (Km and kcat/Km) for N-substituted N'-(4-imidazole-ethyl)thioureas with human FMO1 show high correlation with rat liver microsomal data, while human FMO3 parameters do not, indicating species- and isoform-selective bioactivation [3].

Flavin-containing monooxygenase Bioactivation Structure-metabolism relationship

Thiourea Versus Isothiourea Pharmacophore: Distinct H3 Receptor Pharmacology Profiles

The thiourea moiety in 1-[2-(1H-imidazol-4-yl)ethyl]-3-methylthiourea represents a distinct pharmacophore from the isothiourea group found in high-potency H3 receptor ligands. The isothiourea analog imetit (S-[2-(4-imidazolyl)ethyl]isothiourea) demonstrates extremely high affinity for H3 receptors with a Ki value of 0.1 ± 0.01 nM and H4 receptor Ki of 2.7 nM [1]. In SAR studies of H3 antagonists, replacing the thiourea side-chain NH with sulfur (S) further increased potency, with the most potent compound (UCL 1199) achieving a Ki of 4.8 nM [2]. The thiourea pharmacophore in the target compound thus provides a distinct binding mode that serves as a comparative baseline for structure-activity relationship studies, particularly for investigations into the potency differential between thiourea- and isothiourea-containing analogs [3].

Histamine H3 receptor Thiourea pharmacophore Isothiourea comparison

Imidazole-Ethyl Core Scaffold: Foundation for Glutaminyl Cyclase Inhibitor Development

The imidazole-ethyl-thiourea core scaffold represented by 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea serves as a structural template for developing glutaminyl cyclase (QC, EC 2.3.2.5) inhibitors. Patent literature explicitly describes novel thiourea derivatives containing the imidazolyl-thiourea framework as potent QC inhibitors for therapeutic applications in Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders [1]. The desired QC inhibition potency threshold is specified as IC₅₀ ≤ 0.001 μM, with compounds ideally having molecular weight ≤ 500 g/mol for optimal pharmacological properties [2]. The target compound (MW = 184.26 g/mol) falls well within this favorable molecular weight range, making it an attractive starting scaffold for QC inhibitor optimization campaigns where both potency and physicochemical properties are critical.

Glutaminyl cyclase inhibition Alzheimer's disease Neurodegeneration

Antiviral SAR Scaffold: Linker Length and Positional Effects in HCV Inhibition

Thiourea derivatives containing imidazole-ethyl structural motifs have demonstrated structure-dependent antiviral activity in hepatitis C virus (HCV) subgenomic replicon assays. SAR studies on related thiourea series reveal that linker chain length and attachment position significantly modulate in vitro anti-HCV potency [1]. In a representative thiourea series, the compound bearing a six-carbon alkyl linker at the meta-position of the central phenyl ring achieved an EC₅₀ of 0.047 μM with a selectivity index of 596 [2]. While 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea contains a two-carbon ethyl linker rather than an extended phenyl-alkyl chain, the documented sensitivity of antiviral potency to linker geometry establishes the target compound as a useful reference scaffold for systematic SAR exploration in antiviral drug discovery programs.

Anti-HCV activity Structure-activity relationship Replicon assay

Urease Inhibition Potential: Thiourea Core Versus Urea Analogs

Thiourea derivatives consistently demonstrate superior enzyme inhibitory activity compared to their urea counterparts. In a comparative study of 37 urea and thiourea derivatives, thiourea-containing compounds exhibited IC₅₀ values ranging from 10.11 to 69.80 μM against urease, with the most active thiourea derivative (IC₅₀ = 10.11 ± 0.11 μM) outperforming the standard inhibitor acetohydroxamic acid (IC₅₀ = 27.0 ± 0.5 μM) by approximately 2.7-fold [1]. Docking studies confirmed that the thiourea sulfur atom participates in favorable binding interactions with the enzyme active site that are not accessible to the corresponding oxygen in urea analogs [2]. The thiourea moiety in 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea thus confers a distinct binding advantage relative to structurally analogous urea compounds, supporting its utility in enzyme inhibition screening campaigns.

Urease inhibition Thiourea derivatives Enzyme inhibition

Primary Research Applications and Procurement Contexts for 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea


H3 Receptor Antagonist Scaffold Optimization and SAR Studies

This compound serves as a thiourea-containing reference scaffold for systematic SAR investigations of histamine H3 receptor antagonists. Researchers comparing thiourea, isothiourea, and thioether pharmacophores can use the target compound to quantify potency gains achievable through side-chain sulfur substitution, given that isothiourea analogs (e.g., imetit) achieve sub-nanomolar H3 affinity (Ki = 0.1 nM) while thiourea-containing compounds exhibit reduced but modulable binding [1]. The two-carbon ethyl linker provides a baseline for evaluating the optimal chain length for H3 antagonism, which SAR studies have identified as (CH₂)₃ for thiourea series [2].

Hepatotoxicity Screening and Structure-Toxicity Relationship (STR) Modeling

The target compound represents a minimal N-substituent (N-methyl) member of the N'-(4-imidazole-ethyl)thiourea series, making it a suitable reference compound for STR studies evaluating hepatic safety. Comparative cytotoxicity assays using precision-cut rat liver slices have documented that electron-withdrawing aromatic N-substituents and bulky naphthyl groups increase cytotoxicity via enhanced FMO-mediated bioactivation and hepatic uptake [1]. Researchers developing predictive STR models can employ this compound as a low-toxicity benchmark to calibrate assays and quantify the toxicity increments associated with specific N-substituent modifications [2].

Glutaminyl Cyclase (QC) Inhibitor Lead Identification

The imidazole-ethyl-thiourea core is explicitly identified in patent literature as a privileged scaffold for QC inhibitor development targeting Alzheimer's disease and related neurodegenerative conditions [1]. With a molecular weight of 184.26 g/mol (well below the 500 g/mol optimal threshold) and the required imidazole-thiourea pharmacophore, this compound provides an ideal starting point for hit-to-lead optimization. Researchers can use the target compound to generate initial SAR data before elaborating the N-substituent to achieve the desired IC₅₀ threshold of ≤ 0.001 μM [2].

Hepatic Uptake Transporter Substrate Characterization

As a member of the N-substituted N'-(4-imidazole-ethyl)thiourea series, this compound is suitable for studies investigating organic cation transporter (OCT)-mediated hepatic uptake. Experimental data demonstrate that uptake rates and steady-state accumulation vary five-fold across the series, with saturable (carrier-mediated) and non-saturable components contributing differentially depending on N-substituent properties [1]. The N-methyl analog serves as a structurally minimal comparator for quantifying how increasing N-substituent lipophilicity and steric bulk influence OCT substrate recognition and hepatic exposure [2].

Quote Request

Request a Quote for 1-[2-(1h-Imidazol-4-yl)ethyl]-3-methylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.